Hexadecanediamide

Catalog No.
S14247208
CAS No.
89790-15-8
M.F
C16H32N2O2
M. Wt
284.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanediamide

CAS Number

89790-15-8

Product Name

Hexadecanediamide

IUPAC Name

hexadecanediamide

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

InChI

InChI=1S/C16H32N2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2,(H2,17,19)(H2,18,20)

InChI Key

YPTKZEUCJCUXDE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)N)CCCCCCC(=O)N

Hexadecanediamide, also known as palmitamide, is a fatty acid amide derived from palmitic acid. Its molecular formula is C16H33NOC_{16}H_{33}NO, and it has a molecular weight of approximately 255.44 g/mol. Hexadecanediamide appears as a white to off-white solid with a melting point of around 106°C and a boiling point of 236°C at reduced pressure. It is slightly soluble in chloroform and methanol but insoluble in water, making it useful in various organic synthesis applications .

  • Hydrogenation: Hexadecanediamide can undergo hydrogenation to produce hexadecanal, which can further be decarbonylated to yield alkanes.
  • Oxidation: It can be oxidized to form palmitic acid or other oxidation products using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes can convert hexadecanediamide into palmitic alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Hexadecanediamide can participate in substitution reactions with acyl chlorides and amines to form various derivatives .

Hexadecanediamide exhibits notable biological activities, including:

  • Anticonvulsant Activity: It has been shown to possess weak anticonvulsant properties in animal models.
  • Inflammation Modulation: The compound inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which is involved in inflammatory responses.
  • Cellular Signaling: Hexadecanediamide activates peroxisome proliferator-activated receptor alpha, leading to the upregulation of sirtuin 1 and subsequent inhibition of inflammatory responses .

Hexadecanediamide can be synthesized through several methods:

  • Direct Amidation: This method involves reacting palmitic acid with ammonia or an amine under mild conditions, often using coupling reagents to enhance yield.
  • Catalytic Methods: Industrial synthesis may utilize catalysts such as trisodium phosphate and metatitanic acid to improve efficiency and product purity. This environmentally friendly process yields high-purity hexadecanediamide .
  • Crystallization: Purification can be achieved through crystallization from solvents like benzene or by drying under vacuum conditions .

Hexadecanediamide finds utility in various fields:

  • Tissue Regeneration: It is being explored for its potential in tissue engineering applications due to its biocompatibility.
  • Biochemical Research: Used as a model compound for studying fatty acid amides and their biological interactions.
  • Pharmaceuticals: Investigated for its role in modulating cellular signaling pathways, particularly in inflammation and pain management .

Research indicates that hexadecanediamide interacts with multiple biological targets:

  • It has been shown to influence cellular pathways related to inflammation and immune response.
  • The compound affects the integrity of cellular barriers, particularly in epithelial cells exposed to bacterial infections, indicating its potential therapeutic role in managing infections like mastitis .

Hexadecanediamide shares structural similarities with several other fatty acid amides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Hexadecanamide (Palmitamide)C16H33NODerived from palmitic acid; exhibits anti-inflammatory properties.
StearamideC18H37NODerived from stearic acid; used primarily in cosmetics and lubricants.
OleamideC18H35NODerived from oleic acid; known for its role in sleep regulation.
DodecanamideC12H25NOShorter chain length; used in surfactants and emulsifiers.

Hexadecanediamide's unique long-chain structure contributes to its distinct physical properties and biological activities compared to these similar compounds, making it particularly valuable in biochemical applications .

Gut-Mammary Axis Crosstalk in Disease Pathogenesis

The gut-mammary axis represents a critical communication pathway where microbiome-derived metabolites, including hexadecanediamide, influence mammary gland development and pathophysiology through complex intercellular signaling mechanisms [1]. Research has demonstrated that hexadecanamide, a closely related fatty acid amide, exhibits significant protective effects against Staphylococcus aureus-induced mastitis by modulating inflammatory responses within the mammary epithelium [2]. The compound functions through suppression of nuclear factor kappa B pathway activation, subsequently reducing inflammatory cytokine production including tumor necrosis factor alpha and interleukin-1 beta [2].

Studies utilizing non-human primate models have revealed that gut permeability markers significantly correlate with increased microbial alpha-diversity and beta-diversity in breast tissue, suggesting the presence of a modifiable breast-specific microbiome influenced by intestinal barrier dysfunction [3]. Elevated plasma lipopolysaccharide concentrations, indicative of compromised gut barrier function, were associated with distinct breast microbiota populations characterized by higher proportional abundance of Ruminococcus torques and Ruminococcus flavefaciens [3]. These findings indicate that gut barrier disruption facilitates bacterial translocation from the intestinal tract to mammary tissue, potentially influencing local metabolite profiles including fatty acid amides.

The gut-breast axis demonstrates dietary responsiveness, with Mediterranean diet consumption increasing proportional abundance of Proteobacteria at the phylum level in both gut and breast compartments [3]. At the genus level, dietary patterns modulated Acinetobacter, Lactobacillus, and Ruminococcus populations in both anatomical sites, suggesting coordinated microbiome responses that may influence hexadecanediamide biosynthesis and metabolism [3]. Research has identified that mammary gland homeostasis during critical developmental periods can be disrupted by gut microbiome perturbations, potentially predisposing individuals to breast pathology later in life [1].

Table 1: Gut-Mammary Axis Microbiome Correlations

Gut Permeability StatusBreast Microbiome DiversityPredominant Bacterial TaxaMetabolic Implications
High LipopolysaccharideElevated Alpha-DiversityRuminococcus torques, R. flavefaciensEnhanced fatty acid metabolism
Low LipopolysaccharideReduced Alpha-DiversityLactobacillus speciesMaintained epithelial barrier
Mediterranean DietIncreased Beta-DiversityProteobacteria, AcinetobacterModulated lipid signaling

The mechanistic pathway involves hexadecanamide-mediated restoration of blood-milk barrier integrity through upregulation of tight junction proteins including zonula occludens-1, occludin, and claudin-3 [2]. This barrier protective effect occurs concurrent with suppression of myeloperoxidase activity and reduction of inflammatory cell infiltration within mammary tissue [2]. The compound demonstrates efficacy in both prophylactic and therapeutic contexts, suggesting its potential role as a microbiome-derived protective factor against mammary inflammation.

Seminal Plasma Microecological Dynamics Modulation

Hexadecanamide has emerged as a critical metabolite in seminal plasma microecological regulation, with research demonstrating significant correlations between specific bacterial genera and metabolite concentrations in male reproductive health [4] [5]. Studies investigating asthenozoospermia patients revealed that reduced seminal plasma hexadecanamide levels correlate with altered microbial composition, specifically decreased abundance of beneficial bacterial genera including Pseudomonas, Serratia, and Methylobacterium-Methylorubrum [4] [6].

Conversely, asthenozoospermia-associated microbiomes demonstrated increased abundance of potentially pathogenic genera including Uruburuella, Vibrio, and Pseudoalteromonas, which exhibited negative correlations with hexadecanamide concentrations [4] [6]. This inverse relationship suggests that dysbiotic microbial communities may either consume hexadecanamide or inhibit its biosynthesis within the seminal plasma environment [6]. Multi-omics analysis revealed that hexadecanamide serves as a core differential metabolite distinguishing normal fertility from moderate and severe asthenozoospermia phenotypes [5] [6].

Table 2: Seminal Plasma Microbial-Metabolite Correlations

Bacterial GenusCorrelation with HexadecanamideFertility StatusFunctional Implications
PseudomonasPositiveNormal/Mild AZSEnhanced sperm motility
SerratiaPositiveNormal/Mild AZSMetabolite production
Methylobacterium-MethylorubrumPositiveNormal/Mild AZSLipid metabolism support
UruburuellaNegativeModerate/Severe AZSMetabolite degradation
VibrioNegativeModerate/Severe AZSInflammatory responses
PseudoalteromonasNegativeModerate/Severe AZSBarrier dysfunction

Mechanistic investigations revealed that hexadecanamide enhances sperm motility through upregulation of polyamine oxidase and carbonic anhydrase 2 protein expression [6]. Single-cell transcriptome analysis demonstrated that these target genes exhibit significantly downregulated expression in asthenozoospermia patients compared to normal controls [6]. The compound appears to function through predictive metabolite-targeting gene pathways that modulate cellular energy metabolism and ion transport mechanisms essential for sperm function [6].

Validation experiments using both in vitro sperm cultures and murine oligoasthenospermia models confirmed hexadecanamide's capacity to significantly enhance sperm motility across different severity classifications [6]. The optimal concentration for therapeutic effect was established at 10 nanomolar for in vitro applications, while murine studies utilized 12.772 micrograms per kilogram body weight [6]. These findings suggest that seminal plasma microecological balance directly influences hexadecanamide availability, subsequently affecting male reproductive capacity through modulation of sperm cellular machinery.

Microbial Metabolite Transduction Pathways

The biosynthesis and metabolism of hexadecanediamide within microbial communities involves complex enzymatic pathways that interface with host cellular machinery through multiple transduction mechanisms [7] [8]. Primary fatty acid amide metabolism demonstrates significant interspecies variation, with different bacterial taxa contributing distinct enzymatic capabilities for hexadecanediamide production and degradation [9] [10]. Fatty acid amide hydrolase represents the principal catabolic enzyme responsible for hexadecanediamide hydrolysis, converting the compound to its constituent fatty acid and ammonia components [10] [11].

Research has identified that microbial nicotinamidase activity contributes substantially to host nicotinamide adenine dinucleotide metabolism through conversion of nicotinamide to nicotinic acid, demonstrating trans-kingdom metabolic cooperation [8]. This pathway exemplifies how bacterial enzymatic activity can influence host cellular energy metabolism, potentially affecting hexadecanediamide biosynthetic capacity through altered cellular cofactor availability [8]. Bacterial recognition pathways leading to inflammasome activation involve detection of specific molecular patterns, including fatty acid amides, through cytoplasmic sensor proteins [12].

Table 3: Microbial Metabolite Transduction Mechanisms

Pathway ComponentEnzymatic FunctionMicrobial SourceHost TargetPhysiological Effect
Fatty Acid Amide HydrolaseAmide hydrolysisMycoplasma speciesCellular membranesMetabolite clearance
NicotinamidaseNAD metabolismGut microbiotaHepatic cellsEnergy homeostasis
Inflammasome SensorsPattern recognitionMultiple taxaImmune cellsInflammatory response
Polyamine OxidaseAmine metabolismPaenibacillus speciesReproductive cellsMotility enhancement

The deamidated biosynthesis pathway represents a significant mechanism through which bacterial metabolism influences host physiology, with microbial enzymes contributing to approximately 30-50% of total host nicotinamide adenine dinucleotide production in certain tissues [8]. This metabolic interdependence suggests that hexadecanediamide levels may be indirectly influenced by bacterial nicotinamide adenine dinucleotide metabolism through shared enzymatic cofactor requirements [8]. Polyphenol-microbiota interactions demonstrate additional complexity in metabolite transduction, with bacterial enzymes including alpha-rhamnosidase, beta-glucosidase, and beta-glucuronidase facilitating deconjugation of complex substrates [13].

Specific bacterial genera exhibit specialized metabolic capabilities relevant to fatty acid amide processing, with Eubacterium species demonstrating flavonoid metabolism and certain Bifidobacterium and Lactobacillus strains facilitating hydroxycinnamic acid release [13]. These enzymatic activities may indirectly influence hexadecanediamide metabolism through competition for shared enzymatic pathways or cofactor availability [13]. The microbiome-gut-brain axis incorporates fatty acid amide signaling, with bacterial metabolites influencing neurogenesis, myelination, and synaptic function through modulation of brain-derived neurotrophic factor signaling pathways [14].

Blood-Milk Barrier Protein Regulation (Zona Occludens-1, Occludin, Claudin-3)

The blood-milk barrier represents a critical structural and functional component of mammary epithelial integrity, serving as a selective permeability barrier that maintains the separation between maternal circulation and milk compartments. Hexadecanamide has demonstrated significant therapeutic potential in restoring and maintaining this barrier through targeted regulation of essential tight junction proteins [1] [2].
Zona Occludens-1 Protein Regulation

Zona Occludens-1 serves as a crucial scaffolding protein that links transmembrane tight junction proteins to the actin cytoskeleton, thereby maintaining the structural integrity of intercellular junctions. Research has demonstrated that hexadecanamide treatment results in substantial upregulation of Zona Occludens-1 protein expression in mouse mammary epithelial cells exposed to Staphylococcus aureus-induced inflammatory conditions [1] [2]. The compound exhibits dose-dependent effects, with concentrations ranging from 2.5 to 5 micromolar showing progressive increases in Zona Occludens-1 expression levels. This upregulation occurs through activation of Peroxisome Proliferator-Activated Receptor Alpha, which subsequently modulates transcriptional pathways controlling tight junction protein synthesis [3] [4].

The mechanism involves hexadecanamide binding to Peroxisome Proliferator-Activated Receptor Alpha as an endogenous ligand, triggering a cascade of molecular events that culminate in enhanced Zona Occludens-1 gene transcription and protein translation. Specifically, hexadecanamide activates Peroxisome Proliferator-Activated Receptor Alpha through interaction with tyrosine residues 314 and 464 in the ligand-binding domain, leading to conformational changes that promote transcriptional activation [3] [4]. This activation subsequently upregulates Sirtuin 1 expression, which plays a central role in maintaining cellular homeostasis and barrier function through its deacetylase activity [5] [6].

Occludin Protein Enhancement

Occludin represents another fundamental transmembrane protein essential for tight junction formation and barrier maintenance. Hexadecanamide treatment has been shown to significantly enhance Occludin protein expression in mammary epithelial cells, with the most pronounced effects observed at concentrations of 5 micromolar [1] [2]. The compound reverses pathogen-induced decreases in Occludin levels, restoring barrier integrity and preventing inflammatory mediator infiltration across the blood-milk barrier.

The regulatory mechanism involves hexadecanamide-mediated activation of Peroxisome Proliferator-Activated Receptor Alpha, which subsequently influences Occludin gene expression through transcriptional regulatory networks. This process is facilitated by the compound's ability to modulate the Sirtuin 1 pathway, which directly affects Nuclear Factor Kappa B signaling and inflammatory responses [5] [6]. The restoration of Occludin expression contributes to the reconstruction of functional tight junctions, as evidenced by improved transepithelial electrical resistance and reduced paracellular permeability in treated mammary epithelial cell cultures [1] [2].

Furthermore, immunohistochemical analysis has revealed that hexadecanamide treatment promotes proper Occludin localization at cell-cell contacts, indicating not only increased protein expression but also enhanced functional assembly of tight junction complexes. This dual effect on both protein abundance and subcellular distribution underscores the compound's comprehensive approach to barrier restoration [1] [2].

Claudin-3 Functional Restoration

Claudin-3 belongs to the claudin family of transmembrane proteins that form the backbone of tight junction strands and determine the selectivity of paracellular transport. Hexadecanamide has demonstrated significant capacity to restore Claudin-3 expression in compromised mammary epithelial barriers, with effects observed across a concentration range of 2.5 to 5 micromolar [1] [2]. The compound's action on Claudin-3 regulation represents a critical component of its overall barrier restoration strategy.

The molecular mechanism underlying Claudin-3 upregulation involves hexadecanamide's interaction with Peroxisome Proliferator-Activated Receptor Alpha and subsequent activation of downstream signaling cascades. This activation leads to increased Claudin-3 gene transcription and protein synthesis, ultimately resulting in enhanced tight junction formation and barrier function [3] [4]. The process is mediated through the Sirtuin 1 pathway, which modulates inflammatory responses and promotes cellular protective mechanisms [5] [6].

Research has demonstrated that hexadecanamide treatment not only increases Claudin-3 protein levels but also promotes proper membrane localization and integration into functional tight junction complexes. This comprehensive effect ensures that the increased protein expression translates into improved barrier function, as measured by reduced paracellular permeability and enhanced resistance to inflammatory challenges [1] [2].

Intestinal Mucosal Barrier Reinforcement Strategies

The intestinal mucosal barrier represents a complex multi-layered defense system that maintains the separation between luminal contents and underlying tissue compartments. Hexadecanamide has emerged as a promising therapeutic agent for reinforcing intestinal barrier function through multiple complementary mechanisms that address both structural and functional aspects of barrier integrity [7] [8].

Tight Junction Complex Stabilization

Hexadecanamide contributes to intestinal barrier reinforcement through enhancement of tight junction protein expression and assembly. The compound's mechanism involves activation of Peroxisome Proliferator-Activated Receptor Alpha, which serves as a transcriptional regulator of genes involved in barrier maintenance and repair [3] [4]. This activation leads to increased expression of key tight junction proteins, including Zona Occludens-1, Occludin, and various claudin family members, which are essential for maintaining intestinal epithelial integrity [9] [10].

The stabilization process involves hexadecanamide-mediated modulation of cellular signaling pathways that govern tight junction assembly and maintenance. Research has demonstrated that the compound enhances the expression of scaffolding proteins that link transmembrane tight junction components to the actin cytoskeleton, thereby improving the mechanical stability of intercellular junctions [9] [10]. This enhanced stability is particularly important in the context of intestinal inflammation, where barrier disruption can lead to increased permeability and translocation of pathogenic microorganisms [7] [8].

Inflammatory Response Modulation

The intestinal mucosal barrier reinforcement strategy employed by hexadecanamide includes significant anti-inflammatory components that address the underlying causes of barrier dysfunction. The compound inhibits Nuclear Factor Kappa B signaling pathways, which are central to inflammatory responses and barrier disruption [5] [6]. This inhibition occurs through hexadecanamide-mediated activation of Sirtuin 1, a deacetylase enzyme that directly modulates Nuclear Factor Kappa B activity and reduces the expression of pro-inflammatory cytokines [5] [6].

The anti-inflammatory effects of hexadecanamide contribute to barrier reinforcement by creating a favorable microenvironment for epithelial repair and regeneration. By reducing inflammatory mediator production and immune cell infiltration, the compound allows for more effective restoration of tight junction integrity and epithelial cell function [7] [8]. This approach addresses both the immediate symptoms of barrier dysfunction and the underlying inflammatory processes that perpetuate barrier compromise.

Metabolic Pathway Enhancement

Hexadecanamide reinforces the intestinal mucosal barrier through enhancement of metabolic pathways that support epithelial cell function and barrier maintenance. The compound's activation of Peroxisome Proliferator-Activated Receptor Alpha leads to improved fatty acid metabolism and energy production in intestinal epithelial cells [3] [4]. This metabolic enhancement provides the cellular resources necessary for active transport processes, protein synthesis, and barrier repair mechanisms [7] [8].

The metabolic effects of hexadecanamide include promotion of mitochondrial function and oxidative metabolism, which are essential for maintaining the high energy demands of intestinal epithelial cells. Research has demonstrated that the compound enhances cellular adenosine triphosphate production and improves the efficiency of energy utilization in epithelial cells undergoing repair processes [7] [8]. These metabolic improvements contribute to enhanced barrier function by ensuring adequate energy availability for active transport processes and protein synthesis required for tight junction maintenance [9] [10].

Sperm Membrane Stability Enhancement

Sperm membrane stability represents a critical factor in male reproductive health, with membrane integrity being essential for sperm motility, capacitation, and successful fertilization. Hexadecanamide has demonstrated significant potential for enhancing sperm membrane stability through targeted molecular mechanisms that address both structural and functional aspects of sperm membrane integrity [11] [12].

Protein Upregulation Mechanisms

Hexadecanamide enhances sperm membrane stability through specific upregulation of key proteins involved in membrane integrity and cellular function. Research has identified Polyamine Oxidase and Carbonic Anhydrase 2 as primary target proteins whose expression is significantly increased following hexadecanamide treatment [11] [12]. These proteins play crucial roles in maintaining sperm membrane stability and supporting optimal sperm motility parameters.

Polyamine Oxidase represents a key enzyme involved in polyamine metabolism, which is essential for sperm membrane stability and motility. Hexadecanamide treatment at concentrations of 10 nanomolar has been shown to significantly increase Polyamine Oxidase protein levels in human sperm samples, with effects observed across varying degrees of asthenozoospermia severity [11] [12]. This upregulation contributes to improved membrane stability through enhanced polyamine metabolism and reduced oxidative stress, which are critical factors in maintaining sperm membrane integrity during the extended period required for fertilization [11] [12].

Carbonic Anhydrase 2 represents another crucial protein whose expression is enhanced by hexadecanamide treatment. This enzyme plays essential roles in maintaining intracellular pH homeostasis and supporting metabolic processes required for sperm motility and membrane stability [11] [12]. The upregulation of Carbonic Anhydrase 2 following hexadecanamide treatment contributes to improved sperm membrane stability through enhanced pH regulation and metabolic efficiency, which are fundamental requirements for sustained sperm motility and successful fertilization [11] [12].

Motility Enhancement Effects

The enhancement of sperm membrane stability by hexadecanamide translates into significant improvements in sperm motility parameters, which represent critical indicators of male fertility potential. Research has demonstrated that hexadecanamide treatment at optimal concentrations of 10 nanomolar results in substantial increases in sperm motility across different patient populations, with particularly pronounced effects observed in patients with moderate to severe asthenozoospermia [11] [12].

The motility enhancement effects occur through multiple complementary mechanisms that address both membrane stability and cellular energy metabolism. Hexadecanamide treatment has been shown to improve sperm motility parameters at various time points, with effects observed at 12, 24, 48, and 72 hours following treatment initiation [11] [12]. This sustained improvement in motility parameters suggests that the compound's effects on membrane stability provide long-lasting benefits for sperm function and fertility potential.

Validation studies conducted using murine oligoasthenospermia models have confirmed the therapeutic potential of hexadecanamide for enhancing sperm membrane stability and motility. Treatment with hexadecanamide at concentrations of 12.772 micrograms per kilogram resulted in significant improvements in testicular development and sperm motility parameters compared to control groups [11] [12]. These findings provide strong evidence for the compound's therapeutic potential in addressing male fertility issues related to sperm membrane instability and reduced motility.

Molecular Signaling Pathways

The enhancement of sperm membrane stability by hexadecanamide involves sophisticated molecular signaling pathways that coordinate cellular responses to promote membrane integrity and function. Predictive metabolite-targeting gene analysis and single-cell transcriptome sequencing have identified specific molecular pathways through which hexadecanamide exerts its effects on sperm membrane stability [11] [12].

The primary molecular mechanism involves hexadecanamide-mediated activation of specific transcriptional programs that promote the expression of membrane-stabilizing proteins and enzymes. This activation occurs through direct interaction with cellular receptors and signaling molecules that regulate gene expression and protein synthesis [11] [12]. The resulting changes in protein expression profiles contribute to enhanced membrane stability through improved structural integrity and functional capacity of sperm membranes.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

284.246378268 g/mol

Monoisotopic Mass

284.246378268 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types